![molecular formula C11H8N4O2 B14067350 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 13351-37-6](/img/structure/B14067350.png)
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles as coenzymatic constituents in oxidoreductase enzymes, which are crucial in various biological processes, including growth and metabolism
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzene derivative with a pteridine precursor in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
化学反応の分析
Types of Reactions: 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
科学的研究の応用
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s role in enzyme interactions makes it valuable for studying metabolic pathways and enzyme kinetics.
Medicine: Research has explored its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with biological targets.
Industry: Its unique chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit monoamine oxidase B, an enzyme involved in neurodegenerative diseases, or interact with viral polymerases, affecting viral replication .
類似化合物との比較
Pteridine-2,4(1H,3H)-dione: A closely related compound with similar structural features but lacking the methyl group.
6-Amino-2-thiouracil: Another heterocyclic compound with comparable chemical properties.
7-Amino-quinazoline-2,4(1H,3H)-dithione: Shares structural similarities and undergoes similar chemical reactions
Uniqueness: 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
特性
CAS番号 |
13351-37-6 |
|---|---|
分子式 |
C11H8N4O2 |
分子量 |
228.21 g/mol |
IUPAC名 |
9-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H8N4O2/c1-5-3-2-4-6-7(5)13-9-8(12-6)10(16)15-11(17)14-9/h2-4H,1H3,(H2,13,14,15,16,17) |
InChIキー |
PZGUOPTWYSOIDF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N=C3C(=N2)NC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
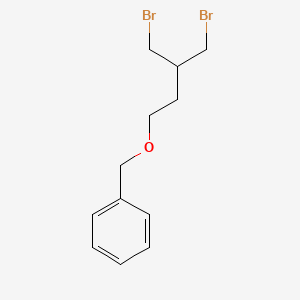
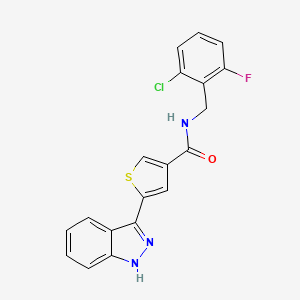
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)
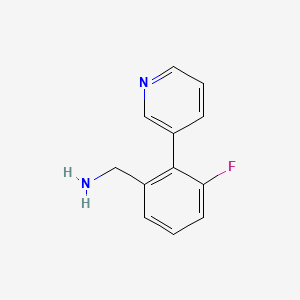
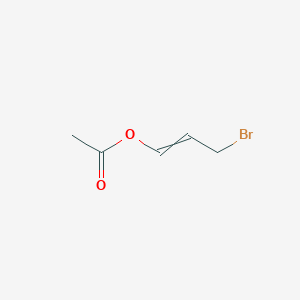
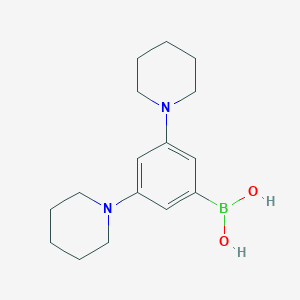

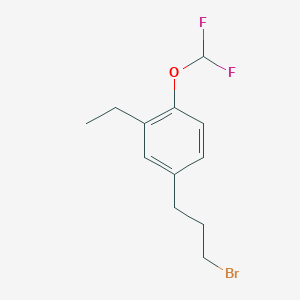
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)


![4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-](/img/structure/B14067336.png)

